Cas no 1425335-44-9 (tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate)

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate structure
1425335-44-9 structure
商品名:tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
CAS番号:1425335-44-9
MF:C17H32BNO4
メガワット:325.251285552979
MDL:MFCD26127479
CID:4598726
PubChem ID:75486231

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
    • TERT-BUTYL 4-[(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)METHYL]PIPERIDINE-1-CARBOXYLATE
    • E73371
    • tert-butyl 4-((4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
    • MFCD26127479
    • tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
    • CS-0175404
    • 1425335-44-9
    • (1-Boc-4-piperidyl)methylboronic Acid Pinanol Ester
    • tert-butyl4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
    • BS-30889
    • EN300-702584
    • Z2044784813
    • SY323673
    • (1-Boc-piperidin-4-yl)methylboronic Acid Pinacol Ester
    • DB-160218
    • tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
    • MDL: MFCD26127479
    • インチ: 1S/C17H32BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3
    • InChIKey: QMQDGWLWXYJXGH-UHFFFAOYSA-N
    • ほほえんだ: O1B(CC2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 325.2424387g/mol
  • どういたいしつりょう: 325.2424387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-702584-1.0g
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 95.0%
1.0g
$140.0 2025-03-12
Enamine
EN300-702584-0.05g
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 95.0%
0.05g
$33.0 2025-03-12
eNovation Chemicals LLC
Y1219329-250MG
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
250mg
$90 2024-07-21
eNovation Chemicals LLC
Y1219329-100mg
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
100mg
$155 2023-09-03
eNovation Chemicals LLC
Y1219329-5G
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
5g
$545 2024-07-21
Enamine
EN300-702584-2.5g
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 95.0%
2.5g
$324.0 2025-03-12
Chemenu
CM209528-1g
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
1425335-44-9 97%
1g
$529 2022-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0432-500MG
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
500MG
¥ 2,422.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0432-1G
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
1g
¥ 3,630.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0432-5G
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
1425335-44-9 97%
5g
¥ 10,890.00 2023-04-04

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate 関連文献

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylateに関する追加情報

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate: A Comprehensive Overview

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate, with the CAS number 1425335-44-9, is a complex organic compound that has garnered significant attention in the field of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in various chemical processes. The molecule consists of a piperidine ring substituted with a tert-butyl group and a dioxaborolane moiety. The presence of the dioxaborolane ring introduces interesting electronic properties and reactivity patterns that make this compound a valuable tool in modern synthetic chemistry.

The synthesis of tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine derivative. The incorporation of the dioxaborolane group is achieved through a coupling reaction or a substitution process. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed transition metal catalysts to facilitate the formation of the carbon-boron bond within the dioxaborolane ring. These methods not only enhance the yield but also improve the purity of the final product.

The structure of this compound is characterized by its rigid piperidine framework and the flexible dioxaborolane substituent. The tert-butyl group serves as an electron-donating entity that stabilizes certain reactive intermediates during chemical transformations. The dioxaborolane moiety introduces unique electronic properties due to its conjugated boron-oxygen system. This combination makes the compound highly versatile in various applications. For example, it has been utilized as a building block in the construction of advanced materials such as polymers and coordination complexes.

In terms of applications, tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)methyl]piperidine-L-carboxyLte has found significant use in organocatalysis and asymmetric synthesis. Its ability to act as a Lewis acid or base depending on its substituents makes it an ideal candidate for catalyzing various reactions. Recent studies have demonstrated its effectiveness in promoting enantioselective aldol reactions and Michael additions. These findings highlight its potential in drug discovery and fine chemical synthesis.

Moreover, this compound has shown promise in materials science as a precursor for generating boron-containing polymers with tailored properties. The incorporation of boron atoms into polymer backbones can significantly influence their thermal stability and mechanical strength. Researchers have explored its use in synthesizing high-performance polymers for applications ranging from electronics to biomedical devices.

The study of tert-butyl 4-(dioxaborolanemethyl)piperidine carboxyLte has also led to insights into its electronic properties and reactivity under different conditions. Computational chemistry techniques have been employed to model its molecular orbitals and predict its behavior in various chemical environments. These theoretical studies complement experimental findings and provide a deeper understanding of its functional groups' interactions.

In conclusion, tert-butyl 4-(dioxborolanemethyL)piperidine carboxyLte, with CAS number 1425335-L-L-L-L-L-L-L-L-L-L-L-L, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a synthetic intermediate and a functional material precursor. Ongoing research continues to uncover new avenues for its utilization while advancing our understanding of its chemical properties.

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Amadis Chemical Company Limited
(CAS:1425335-44-9)tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
A1060672
清らかである:99%/99%
はかる:5g/10g
価格 ($):459.0/891.0